N-(2-chloro-4-fluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5O3/c20-14-10-12(21)6-7-15(14)23-16(27)11-26-19(28)25-9-8-22-18(17(25)24-26)29-13-4-2-1-3-5-13/h1-10H,11H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAOIBTXWGNVPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-fluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps:
Formation of the Triazolo-Pyrazine Core: The triazolo-pyrazine core can be synthesized by cyclization of 2-chloro-3-hydrazinopyrazine with carbonic acid halo anhydrides, followed by hydrolysis and subsequent alkylation.
Introduction of the Phenoxy Group: The phenoxy group is introduced through nucleophilic substitution reactions, where a phenol derivative reacts with the triazolo-pyrazine intermediate.
Attachment of the Chloro-Fluorophenyl Moiety: The final step involves the coupling of the chloro-fluorophenyl group to the triazolo-pyrazine core, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to accelerate reaction rates and improve yields. For instance, the use of copper(II) acetate as a catalyst under microwave irradiation has been shown to be effective in synthesizing similar compounds with high yields (85-94%) .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the triazolo-pyrazine core, potentially converting it to a dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chloro and fluoro groups.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro triazolo-pyrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chloro-4-fluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogues
Triazolopyrazine Derivatives
8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine (Compound 1, )
- Core Structure : Shares the triazolopyrazine backbone but lacks the acetamide side chain.
- Substituents: A nitro (NO₂) and fluoro (F) group on the phenoxy ring, compared to the target compound’s unsubstituted phenoxy and chloro-fluorophenyl acetamide.
- Implications : The electron-withdrawing nitro group may enhance electrophilicity but reduce metabolic stability compared to the target’s halogenated acetamide .
2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide (Compound 12, )
- Core Structure: Features an 8-amino group and 3-oxo substituent, differing from the target’s 8-phenoxy group.
- Substituents: The acetamide is attached to a phenoxy ring rather than a chloro-fluorophenyl group.
- Properties: Melting point (260–263°C) is lower than pyrazolopyrimidine analogues (e.g., 302–304°C in ), suggesting reduced crystallinity due to the amino group .
Pyrazolopyrimidine Analogues
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide ()
- Core Structure : Pyrazolo[3,4-d]pyrimidine instead of triazolopyrazine.
- Substituents : Bulky chromen-4-one and fluorophenyl groups increase molecular weight (571.2 g/mol) compared to the target compound.
- Synthetic Yield : 19% yield highlights synthetic challenges in introducing complex substituents .
Structural and Functional Analysis
Table 1: Key Comparative Data
Substituent Effects
- Electron-Withdrawing Groups : Nitro (Compound 1) and chloro/fluoro groups (Target) improve electrophilicity but may reduce metabolic stability.
- Phenoxy vs.
Implications for Drug Design
- Triazolopyrazine Core : Offers a balance of rigidity and hydrogen-bonding capacity, advantageous for target engagement.
- Halogenated Aryl Groups : Chloro-fluorophenyl acetamide motifs (Target, ) are recurrent in medicinal chemistry for optimizing pharmacokinetics .
- Future Directions : Structure-activity relationship (SAR) studies should explore substitutions at the 8-position of the triazolopyrazine core to modulate bioavailability and potency.
Biological Activity
N-(2-chloro-4-fluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide, also known as M446-0529, is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure
The molecular formula of M446-0529 is C22H19ClFN5O3. The structural features include a triazole moiety which is known for its diverse biological activities. The presence of the chloro and fluoro substituents may enhance its pharmacological properties by influencing its interaction with biological targets.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound M446-0529 exhibits significant antibacterial activity against various strains of bacteria. Research indicates that triazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have shown that similar triazolo compounds have minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 |
| Escherichia coli | 0.125 - 8 |
| Pseudomonas aeruginosa | 0.125 - 8 |
Anticancer Activity
The anticancer potential of triazoles has also been documented. Compounds similar to M446-0529 have shown promising results in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies highlight that modifications in the triazole ring can significantly affect the efficacy against different cancer cell lines .
The biological activity of M446-0529 may be attributed to its ability to interact with specific enzymes or receptors involved in microbial and cancer cell metabolism. Triazoles often act as enzyme inhibitors, targeting pathways critical for cell survival and replication. For instance, they can inhibit the synthesis of ergosterol in fungi or interfere with DNA synthesis in cancer cells.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various triazole derivatives, including M446-0529, against resistant bacterial strains. Results indicated that M446-0529 had comparable efficacy to established antibiotics, suggesting its potential as a new antimicrobial agent .
- Anticancer Properties : In vitro studies demonstrated that M446-0529 induced apoptosis in human cancer cell lines by activating caspase pathways. This finding supports the hypothesis that triazole derivatives can serve as leads for developing novel anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
